1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Description
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS: 1004194-41-5) is a halogenated pyrazole derivative characterized by a 2-chloro-4-fluorobenzyl group at the 1-position and an isothiocyanato (-NCS) functional group at the 3-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
The isothiocyanato group confers electrophilic reactivity, enabling interactions with nucleophiles such as amines or thiols, making it a valuable intermediate in synthesizing thiourea or thiosemicarbazide derivatives. The halogenated benzyl moiety (2-chloro-4-fluoro) introduces steric and electronic effects that influence solubility, stability, and biological activity.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3S/c12-10-5-9(13)2-1-8(10)6-16-4-3-11(15-16)14-7-17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUTIVZIHCVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171180 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-41-5 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl bromide.
Nucleophilic Substitution: The bromide is then reacted with a pyrazole derivative under nucleophilic substitution conditions to introduce the benzyl group onto the pyrazole ring.
Isothiocyanate Introduction: Finally, the isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the isothiocyanate group, forming thiourea derivatives.
Oxidation and Reduction: The pyrazole ring and benzyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to various oxidized or reduced derivatives.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and other related compounds.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The isothiocyanate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Pyrazole Derivatives
Key Observations:
Substituent Position Effects: The position of halogens on the benzyl ring (e.g., 2-Cl, 4-F vs. 2-Cl, 6-F) alters steric hindrance and electronic distribution. Fluorine at the benzyl 3-position (as in CAS 1004194-67-5) may enhance metabolic stability in pharmaceutical applications .
Halogen and Functional Group Impact :
- Bromine (Br) and iodine (I) substitutions increase molecular weight and polarizability, influencing reactivity in cross-coupling reactions .
- The isothiocyanato (-NCS) group is conserved across analogs, suggesting shared utility in forming covalent adducts with biomolecules.
Reactivity and Spectroscopic Analysis
NMR studies on structurally related pyrazoles (e.g., compounds 1 and 7 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift variations, enabling precise structural elucidation . For instance:
- Region A (39–44) : Sensitive to benzyl-group substitutions; fluorine’s electronegativity deshields nearby protons.
- Region B (29–36) : Affected by pyrazole-ring substituents; chloro or bromo groups induce upfield/downfield shifts.
These findings suggest that analogs like 4-Bromo-1-(2-chloro-benzyl)-3-isothiocyanato-1H-pyrazole would exhibit unique NMR profiles compared to the target compound due to differences in halogen size and electronegativity.
Biological Activity
The compound 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C11H8ClF N2S
- Molecular Weight : 248.71 g/mol
- CAS Number : 1004193-38-7
Structural Characteristics
The compound features a pyrazole ring substituted with a chloro and fluoro benzyl group and an isothiocyanate functional group, which is critical for its biological activity.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound's isothiocyanate group may contribute to its effectiveness against various bacterial strains.
Anticancer Activity
Emerging studies indicate that certain pyrazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that several compounds showed comparable efficacy to indomethacin, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Antimicrobial Properties
Burguete et al. explored the antimicrobial activities of various pyrazole derivatives against clinical isolates of bacteria such as E. coli and S. aureus. Their findings revealed that modifications in the substituents significantly influenced the antibacterial efficacy, highlighting the importance of structure-activity relationships in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
